molecular formula C10H10N2O2S B1378647 2-(1,5-dimethyl-1H-pyrrol-2-yl)-1,3-thiazole-4-carboxylic acid CAS No. 1423026-00-9

2-(1,5-dimethyl-1H-pyrrol-2-yl)-1,3-thiazole-4-carboxylic acid

Cat. No.: B1378647
CAS No.: 1423026-00-9
M. Wt: 222.27 g/mol
InChI Key: OMVBWGOVOFYKNC-UHFFFAOYSA-N
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Description

2-(1,5-dimethyl-1H-pyrrol-2-yl)-1,3-thiazole-4-carboxylic acid is a useful research compound. Its molecular formula is C10H10N2O2S and its molecular weight is 222.27 g/mol. The purity is usually 95%.
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Scientific Research Applications

Anti-Inflammatory and Analgesic Activities

Research has shown that derivatives of thiazolo[3,2-a]pyrimidine, which share structural similarities with 2-(1,5-dimethyl-1H-pyrrol-2-yl)-1,3-thiazole-4-carboxylic acid, have been synthesized and tested for their anti-inflammatory activities. Compounds with these structural motifs have demonstrated moderate anti-inflammatory activity in preclinical models. For example, certain synthesized thiazolo[3,2-a]pyrimidine derivatives exhibited moderate anti-inflammatory effects at specific dosages compared to standard anti-inflammatory drugs like indomethacin (Tozkoparan, Ertan, Kelicen, & Demirdamar, 1999). This suggests that modifications to the pyrrol-thiazole core structure could yield compounds with significant therapeutic potential.

Chemopreventive Effects

Another study found that certain dihydropyrrol and maleimide derivatives, which are structurally related to the compound , did not cause liver and colon alterations in rats over a long period. Moreover, these compounds demonstrated a decrease in the total area of colon tumors induced by a carcinogenic agent in rats by 46-60%, suggesting potential chemopreventive effects. These findings highlight the importance of pyrrol and thiazole derivatives in cancer research, providing insights into their mechanisms of action and potential therapeutic applications (Kuznietsova, Lynchak, Danylov, Kotliar, & Rybal'chenko, 2013).

Enzyme Inhibition for Therapeutic Use

Compounds featuring the thiazole moiety have also been studied for their role in enzyme inhibition, which is a crucial aspect of drug development for treating various diseases. For instance, thiazolidine derivatives have shown promise in inhibiting xanthine oxidase, an enzyme involved in oxidative stress and related pathological conditions. The inhibition of this enzyme by thiazolidine derivatives suggests potential applications in the treatment of diseases associated with oxidative stress, such as gout and certain types of cardiovascular diseases (Hashimoto, Fukunari, Yamada, Yanaka, Chen, & Kato, 2005).

Properties

IUPAC Name

2-(1,5-dimethylpyrrol-2-yl)-1,3-thiazole-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2O2S/c1-6-3-4-8(12(6)2)9-11-7(5-15-9)10(13)14/h3-5H,1-2H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OMVBWGOVOFYKNC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(N1C)C2=NC(=CS2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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